5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde
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Overview
Description
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with an oxazole ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 5-(Pyridin-4-yl)-1,2-oxazole-3-carboxylic acid.
Reduction: 5-(Pyridin-4-yl)-1,2-oxazole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The pyridine and oxazole rings contribute to the compound’s ability to engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine-based structure.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: A compound with a pyridine and triazole ring system.
Uniqueness
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is unique due to the presence of both an oxazole ring and an aldehyde functional group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Biological Activity
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features an oxazole ring, a pyridine moiety, and an aldehyde group, which collectively contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₆N₂O₂. The structure includes:
- Oxazole Ring : A five-membered aromatic ring containing one nitrogen and one oxygen atom.
- Pyridine Moiety : A six-membered aromatic ring containing one nitrogen atom.
- Aldehyde Group : Contributing to the compound's reactivity.
This unique combination of functional groups enhances the compound's interaction with biological targets, increasing its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar oxazole compounds have been reported to exhibit IC₅₀ values in the low micromolar range against human tumor cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
- In a study focusing on related oxazole derivatives, compounds demonstrated selective activity against specific cancer types, indicating that structural modifications can enhance potency .
-
Antimicrobial Effects :
- Compounds with oxazole and pyridine functionalities are known for their antimicrobial properties. They have been tested against bacterial strains and fungi, showing promising results in inhibiting growth .
-
Anti-inflammatory Properties :
- Similar compounds have been evaluated for their ability to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. Some derivatives exhibited high selectivity for COX-2 over COX-1, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer proliferation and inflammation, such as COX and histone deacetylases (HDACs) .
- Cell Cycle Disruption : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on a panel of human tumor cell lines. Results indicated that the compound had an IC₅₀ value of approximately 10 µM against HeLa cells and 15 µM against Caco-2 cells. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Anti-inflammatory Effects
In another case study, researchers investigated the anti-inflammatory properties of oxazole derivatives similar to this compound. These compounds were tested in a carrageenan-induced paw edema model in rats, showing significant reduction in swelling compared to control groups. The most potent derivative exhibited an ED₅₀ value of 50 mg/kg.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
5-(Pyridin-3-yl)-1,2-oxazole | Similar oxazole and pyridine structure | Different substitution pattern affecting reactivity |
4-(Pyridin-2-yl)-1,2-thiazole | Thiazole instead of oxazole | Potentially different biological activities |
5-(Furanyl)-1,2-oxazole | Furanyl group instead of pyridine | Different electronic properties |
2-(Pyridinyl)-oxazole | Oxazole ring without aldehyde | Focused on different synthetic pathways |
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-6-8-5-9(13-11-8)7-1-3-10-4-2-7/h1-6H |
InChI Key |
XPPNTQBUZRTNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NO2)C=O |
Origin of Product |
United States |
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